molecular formula C15H14BrNO4 B271097 6-bromo-N-(4-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

6-bromo-N-(4-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide

Cat. No. B271097
M. Wt: 352.18 g/mol
InChI Key: YBVXLYDEKJABPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-bromo-N-(4-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as BHMF-7, is a synthetic compound that has gained interest in scientific research due to its potential therapeutic applications. BHMF-7 is a cyclic amide that contains a bromine atom, a hydroxyl group, and a furan ring in its structure.

Mechanism of Action

6-bromo-N-(4-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide exerts its effects through multiple mechanisms, including the inhibition of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. This compound also inhibits the NF-κB signaling pathway, which is involved in inflammation and immune responses. Additionally, this compound has been found to induce DNA damage and cell cycle arrest in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects in various studies. In cancer cells, this compound has been found to decrease the expression of anti-apoptotic proteins and increase the expression of pro-apoptotic proteins. This compound has also been found to decrease the expression of angiogenic factors, such as VEGF and MMP-9, in cancer cells. In inflammatory cells, this compound has been found to decrease the production of pro-inflammatory cytokines, such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

One advantage of using 6-bromo-N-(4-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its high potency and specificity. This compound has been found to be effective at low concentrations, which reduces the risk of toxicity and side effects. However, one limitation of using this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for the research on 6-bromo-N-(4-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. This compound has been found to enhance the effects of chemotherapy drugs and radiation therapy in some studies. Another area of interest is the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular diseases.
In conclusion, this compound is a synthetic compound that has shown potential therapeutic applications in cancer research and inflammation. Its mechanism of action involves the inhibition of signaling pathways involved in cell growth, survival, and inflammation. This compound has both biochemical and physiological effects and has advantages and limitations for lab experiments. Future research on this compound could lead to the development of new therapies for various diseases.

Synthesis Methods

6-bromo-N-(4-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide can be synthesized through a multi-step process involving the reaction of 4-hydroxybenzaldehyde with 2,5-dimethylfuran, followed by the addition of bromine and the formation of an amide bond with hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid. The final product is obtained through purification and isolation techniques.

Scientific Research Applications

6-bromo-N-(4-hydroxyphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been studied for its potential therapeutic applications in various areas of research. It has shown promising results in cancer research, where it has been found to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. This compound has also been studied for its anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

Molecular Formula

C15H14BrNO4

Molecular Weight

352.18 g/mol

IUPAC Name

2-bromo-N-(4-hydroxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide

InChI

InChI=1S/C15H14BrNO4/c16-12-8-5-9-11(15(20)21-13(9)12)10(8)14(19)17-6-1-3-7(18)4-2-6/h1-4,8-13,18H,5H2,(H,17,19)

InChI Key

YBVXLYDEKJABPR-UHFFFAOYSA-N

SMILES

C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=CC=C(C=C4)O

Canonical SMILES

C1C2C3C(C1C(C2OC3=O)Br)C(=O)NC4=CC=C(C=C4)O

Origin of Product

United States

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